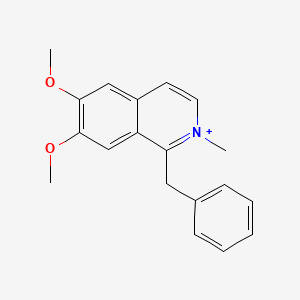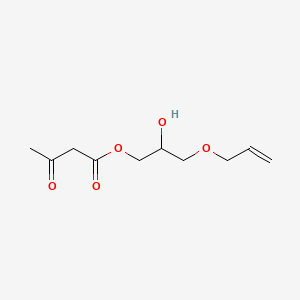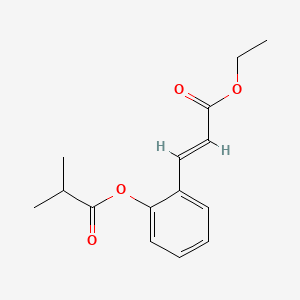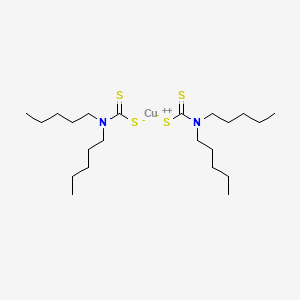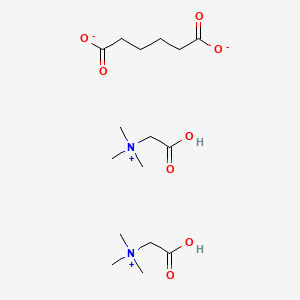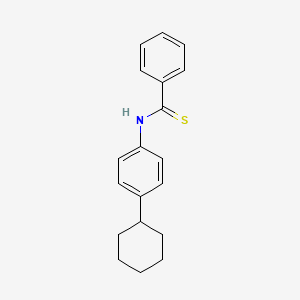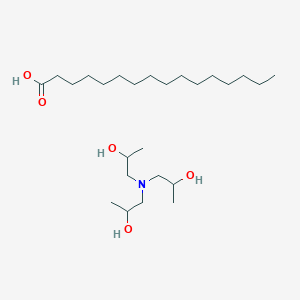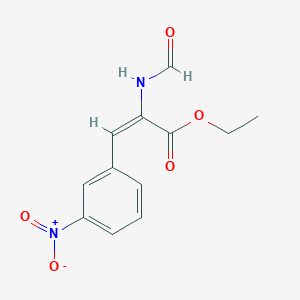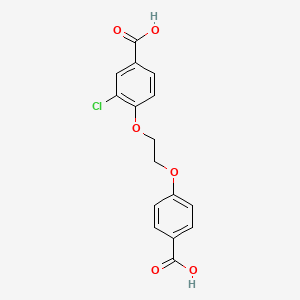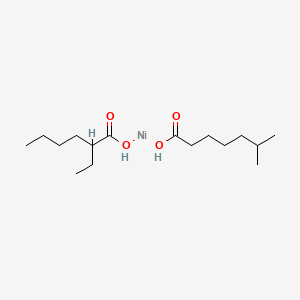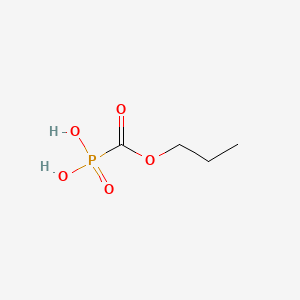
Phosphinecarboxylic acid, dihydroxy-, propyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, dihydroxy-, propyl ester, oxide is an organophosphorus compound characterized by the presence of a phosphine oxide group
Preparation Methods
The synthesis of phosphinecarboxylic acid, dihydroxy-, propyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with propyl alcohol under controlled conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Phosphinecarboxylic acid, dihydroxy-, propyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and have different reactivity profiles.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphinecarboxylic acid, dihydroxy-, propyl ester, oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phosphinecarboxylic acid, dihydroxy-, propyl ester, oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also participate in redox reactions, altering the oxidation state of other molecules and affecting biochemical pathways.
Comparison with Similar Compounds
Phosphinecarboxylic acid, dihydroxy-, propyl ester, oxide can be compared with other similar compounds such as:
Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide: This compound has ethyl ester groups instead of propyl ester groups, leading to differences in reactivity and applications.
Phosphinecarboxylic acid, dihydroxy-, ethyl ester, oxide: Similar to the propyl ester derivative but with ethyl ester groups, affecting its physical and chemical properties
Properties
CAS No. |
72305-01-2 |
|---|---|
Molecular Formula |
C4H9O5P |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
propoxycarbonylphosphonic acid |
InChI |
InChI=1S/C4H9O5P/c1-2-3-9-4(5)10(6,7)8/h2-3H2,1H3,(H2,6,7,8) |
InChI Key |
QXLUOTROEJRSDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



